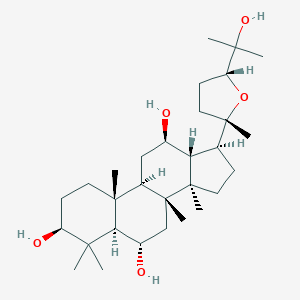
Vanillylalkohol
Übersicht
Beschreibung
Vanillyl alcohol, also known as 4-hydroxy-3-methoxybenzyl alcohol, is an organic compound derived from vanillin. It is a white crystalline solid with a pleasant vanilla-like odor. Vanillyl alcohol is used in the flavoring industry and has various applications in scientific research due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
Vanillylalkohol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Enzymatische Reduktion: this compound wird durch die enzymatische Reduktion von Vanillin durch spezifische mikrobielle Enzyme hergestellt.
Neuroprotektive Wirkungen: this compound übt neuroprotektive Wirkungen aus, indem es die Blut-Hirn-Schranke passiert und antioxidative Eigenschaften zeigt.
Antimikrobielle Aktivität: Es stört mikrobielle Zellmembranen und hemmt das Wachstum verschiedener Krankheitserreger.
Wirkmechanismus
Target of Action
Vanillyl alcohol, a bioactive compound, primarily targets the oxidative stress and apoptotic pathways in cells . It is known to interact with enzymes such as vanillyl alcohol oxidase (VAO) , which plays a crucial role in the biotransformation of vanillyl alcohol .
Mode of Action
Vanillyl alcohol exerts its effects by interacting with its targets and inducing changes at the molecular level. For instance, it has been found to reduce the ratio of Bax/Bcl-2 and the activation of poly (ADP-ribose) polymerase (PARP) , key players in the apoptotic pathway . This suggests that vanillyl alcohol can modulate the apoptotic process, thereby protecting cells from apoptosis.
Biochemical Pathways
Vanillyl alcohol is involved in several biochemical pathways. It is a product of the biodegradation of lignin , a complex organic polymer . In the presence of vanillyl alcohol oxidase, vanillyl alcohol can be converted into vanillin, a process that involves the oxidation of side chains of propenylbenzenes . This transformation is part of the broader phenolic biosynthetic pathway .
Pharmacokinetics
It is known that its applicability is hindered by itslimited solubility in emulsions or non-polar organic solvents . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of vanillyl alcohol could be influenced by its solubility, which in turn could impact its bioavailability.
Result of Action
The action of vanillyl alcohol results in several molecular and cellular effects. It has been found to exhibit antioxidant activity , effectively scavenging radicals and reducing reactive oxygen species (ROS) levels . Furthermore, it has been shown to exhibit anti-apoptotic effects , protecting cells from apoptosis . These effects suggest that vanillyl alcohol could potentially be used in the treatment of conditions associated with oxidative stress and apoptosis, such as neurodegenerative diseases.
Action Environment
The action of vanillyl alcohol can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as vanillyl alcohol oxidase, is necessary for the biotransformation of vanillyl alcohol . Additionally, the solubility of vanillyl alcohol in different solvents can impact its bioavailability and efficacy
Biochemische Analyse
Biochemical Properties
Vanillyl alcohol interacts with various enzymes and proteins. For instance, it is a substrate for the enzyme vanillyl alcohol oxidase (VAO), which is found predominantly in lignin-degrading ascomycetes . VAO catalyzes the conversion of vanillyl alcohol into vanillin . This reaction involves the hydroxylation and dehydrogenation of vanillyl alcohol .
Cellular Effects
Vanillyl alcohol has been shown to have neuroprotective effects in dopaminergic MN9D cells, a classic in vitro model for Parkinson’s disease . It attenuates the elevation of reactive oxygen species (ROS) levels, decreases the Bax/Bcl-2 ratio, and reduces poly (ADP-ribose) polymerase proteolysis . These results indicate that vanillyl alcohol can protect dopaminergic MN9D cells against toxin-induced apoptosis by relieving oxidative stress and modulating the apoptotic process .
Molecular Mechanism
The molecular mechanism of vanillyl alcohol involves its conversion into vanillin by the enzyme VAO. This is a two-step process where vanillyl alcohol initially forms and then turns into vanillin . Limited catalytic activity is due to an unproductive complex between the enzyme’s flavin and vanillyl alcohol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of vanillyl alcohol can change over time. For instance, a yeast strain, Cystobasidium laryngis, demonstrated the ability to convert vanillin to vanillyl alcohol . This biotransformation capability might prove useful in the industrial utilization of lignocellulosic residues .
Metabolic Pathways
Vanillyl alcohol is involved in the metabolic pathways of lignin degradation. It serves as a model monomer in biodegradation studies of lignin . The conversion of vanillyl alcohol into vanillin is a key step in these pathways .
Transport and Distribution
Given its solubility in water and oils , it can be inferred that it may be transported and distributed within cells and tissues via standard mechanisms of small molecule transport.
Subcellular Localization
The enzyme that catalyzes its conversion into vanillin, VAO, has been found to be located in both peroxisomes and the cytosol . This suggests that vanillyl alcohol may also be present in these subcellular compartments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vanillyl alcohol can be synthesized through the reduction of vanillin. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in an aqueous or alcoholic solution. The reaction typically proceeds at room temperature and yields vanillyl alcohol as the primary product .
Industrial Production Methods: Industrial production of vanillyl alcohol often involves the biotransformation of vanillin using microbial strains. For example, certain yeast strains, such as Cystobasidium laryngis, have been shown to convert vanillin to vanillyl alcohol through enzymatic reduction . This biotechnological approach is advantageous due to its sustainability and eco-friendliness.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Vanillylalkohol unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Es kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) weiter zu 4-Hydroxy-3-methoxybenzylamin reduziert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kupfer(II)-Komplexe, Luft und Katalysatoren.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Essigsäureanhydrid, saure oder basische Bedingungen.
Hauptsächlich gebildete Produkte:
Oxidation: Vanillin.
Reduktion: 4-Hydroxy-3-methoxybenzylamin.
Substitution: Vanillylacetat.
Vergleich Mit ähnlichen Verbindungen
Vanillylalkohol ähnelt strukturell anderen phenolischen Verbindungen wie:
Vanillin: 4-Hydroxy-3-methoxybenzaldehyd, die Aldehydform von this compound.
Vanillinsäure: 4-Hydroxy-3-methoxybenzoesäure, eine oxidierte Form von this compound.
Eugenol: 4-Allyl-2-methoxyphenol, eine verwandte Verbindung mit einer Allylgruppe anstelle einer Hydroxymethylgruppe.
Einzigartigkeit: this compound ist aufgrund seiner spezifischen Hydroxymethylgruppe einzigartig, die es ihm ermöglicht, unterschiedliche chemische Reaktionen einzugehen und einzigartige biologische Aktivitäten im Vergleich zu seinen Analoga zu zeigen .
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,9-10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENOXNGFMSCLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198074 | |
| Record name | Vanillyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS], Solid, white or colourless crystals with a mild, sweet, balsamic, vanilla-like odour | |
| Record name | Vanillyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20047 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Vanillyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/876/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
312.00 to 313.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2 mg/mL at 20 °C, soluble in hot water, organic solvents, oils, soluble (in ethanol) | |
| Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Vanillyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/876/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
498-00-0 | |
| Record name | Vanillyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanillyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanillyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12087 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vanillyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vanillyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANILLYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7EA1JUA6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114 - 115 °C | |
| Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

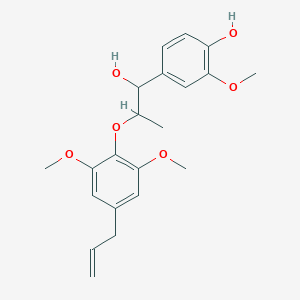
![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)
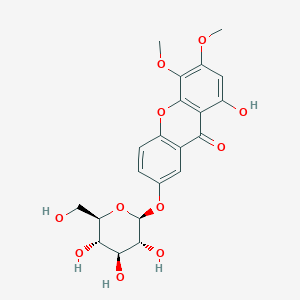
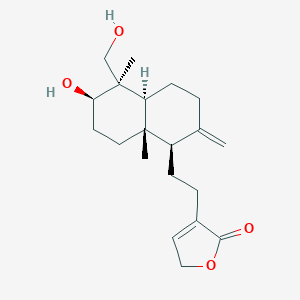
![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)
![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)


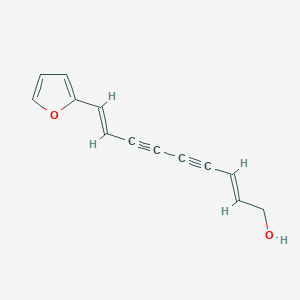
![[(1R,3Ar,5S,6S,8aS)-6,8a-dihydroxy-3a,6-dimethyl-1-propan-2-yl-2,3,4,5,7,8-hexahydro-1H-azulen-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B149816.png)

